molecular formula C21H14FN5OS B11048868 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-fluorophenyl)-2-phenylacetamide

Cat. No.: B11048868
M. Wt: 403.4 g/mol
InChI Key: OXUHTHVSKMUBMX-UHFFFAOYSA-N
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Description

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)-2-PHENYLACETAMIDE is a complex organic compound with a molecular formula of C21H14FN5OS. This compound is characterized by its unique structure, which includes a pyridyl group, a fluorophenyl group, and a phenylacetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)-2-PHENYLACETAMIDE typically involves multiple steps. One common method includes the reaction of 6-amino-3,5-dicyano-2-pyridylthiol with 4-fluorophenylacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)-2-PHENYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)-2-PHENYLACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,4-DIFLUOROPHENYL)ACETAMIDE
  • 2-[(6-AMINO-3,5-DICYANO-4-PHENYL-2-PYRIDINYL)SULFANYL]-N-(2,6-DICHLOROPHENYL)ACETAMIDE

Uniqueness

Compared to similar compounds, 2-[(6-AMINO-3,5-DICYANO-2-PYRIDYL)SULFANYL]-N~1~-(4-FLUOROPHENYL)-2-PHENYLACETAMIDE is unique due to its specific substitution pattern and the presence of the fluorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H14FN5OS

Molecular Weight

403.4 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-(4-fluorophenyl)-2-phenylacetamide

InChI

InChI=1S/C21H14FN5OS/c22-16-6-8-17(9-7-16)26-20(28)18(13-4-2-1-3-5-13)29-21-15(12-24)10-14(11-23)19(25)27-21/h1-10,18H,(H2,25,27)(H,26,28)

InChI Key

OXUHTHVSKMUBMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)F)SC3=C(C=C(C(=N3)N)C#N)C#N

Origin of Product

United States

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